Bedaquiline fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Bedaquiline fumarate, also known by the trade name Sirturo, is a medication primarily used to treat multidrug-resistant tuberculosis (MDR-TB) []. However, scientific research is exploring its potential applications beyond this established use. Here's a breakdown of some key areas of investigation:

Mechanism of Action against Mycobacterium tuberculosis

Mycobacterium tuberculosis is the bacterium that causes tuberculosis (TB). Bedaquiline fumarate works by inhibiting a specific enzyme within the bacteria called ATP synthase []. This enzyme is crucial for the bacteria's energy production, and by blocking it, bedaquiline fumarate effectively hinders the growth and replication of Mycobacterium tuberculosis. Understanding this mechanism of action at a deeper level through scientific research is vital for developing strategies to combat drug-resistant strains.

Exploring Bedaquiline Fumarate for Other Bacterial Infections

The success of bedaquiline fumarate against Mycobacterium tuberculosis has led researchers to explore its potential effectiveness against other bacterial infections. Studies are investigating its activity against nontuberculous mycobacteria, a group of bacteria that can cause lung infections similar to TB []. Additionally, research is ongoing to determine if bedaquiline fumarate can combat other antibiotic-resistant bacteria.

Investigating Anti-cancer Properties

Recent research suggests that bedaquiline fumarate may have anti-cancer properties. Studies have shown that the drug can inhibit the proliferation of certain cancer stem cells, which are considered to be a critical factor in tumor growth and recurrence []. Further scientific research is needed to explore this potential application and determine the effectiveness and safety of bedaquilne fumarate in cancer treatment.

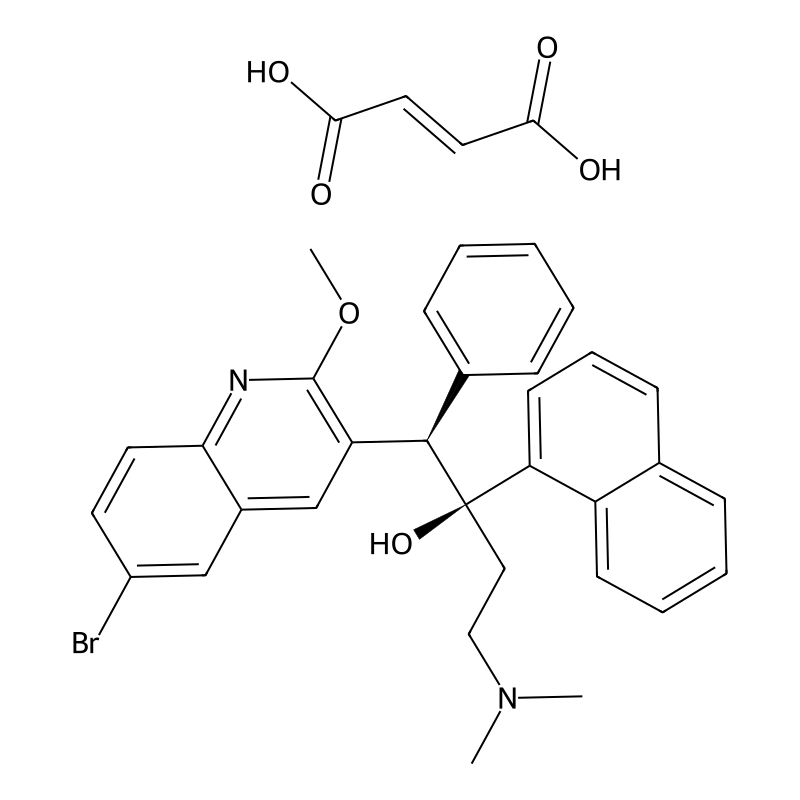

Bedaquiline fumarate is a fumarate salt derived from bedaquiline, a novel diarylquinoline compound. It is primarily utilized as an antimycobacterial agent for treating multidrug-resistant tuberculosis. The chemical structure includes a quinolinic core with alcohol and amine side chains, which are crucial for its biological activity. Bedaquiline fumarate is characterized by its chemical formula and has a molecular weight of approximately 671.577 g/mol . The compound is typically presented as a white to almost white powder and is practically insoluble in aqueous solutions .

Bedaquiline targets a specific enzyme in Mycobacterium tuberculosis, the causative agent of TB. This enzyme, ATP synthase, is essential for the bacteria's energy production. Bedaquiline disrupts ATP synthase function, hindering the bacteria's ability to replicate and survive []. This unique mechanism allows bedaquiline to be effective against MDR-TB strains resistant to other antibiotics that target different bacterial processes.

While bedaquiline offers a crucial treatment option for MDR-TB, it can cause side effects. Common ones include nausea, vomiting, abdominal pain, and QT interval prolongation (affecting heart rhythm). Bedaquiline can also interact with other medications, so careful monitoring is necessary during treatment.

Data on acute toxicity:

- Oral LD50 (median lethal dose) in rats: >2000 mg/kg

The synthesis of bedaquiline fumarate involves several key reactions, primarily focusing on the formation of the core quinoline structure followed by the addition of fumaric acid. A notable reaction includes the coupling of 3-benzyl-6-bromo-2-methoxyquinoline with 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one in the presence of lithium pyrrolidide, which facilitates the construction of the bedaquiline backbone . Subsequently, bedaquiline is reacted with fumaric acid to yield bedaquiline fumarate.

Bedaquiline exhibits bactericidal properties against Mycobacterium tuberculosis by inhibiting the C subunit of ATP synthase, a critical enzyme in bacterial energy metabolism. Unlike traditional antibiotics that target DNA gyrase, bedaquiline's unique mechanism allows it to be effective against strains resistant to other treatments . Clinical studies have shown that it significantly improves outcomes in patients with multidrug-resistant tuberculosis, marking it as a pivotal drug in modern tuberculosis therapy .

The synthesis of bedaquiline fumarate can be summarized in several steps:

- Formation of Bedaquiline:

- The initial step involves the reaction between 3-benzyl-6-bromo-2-methoxyquinoline and 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one using lithium pyrrolidide as a base in tetrahydrofuran at low temperatures.

- The product is then purified through various solvent extractions and precipitations to isolate racemic bedaquiline.

- Salt Formation:

This process has been optimized to improve yield and purity, showcasing advancements in synthetic methodologies for this important pharmaceutical compound .

Bedaquiline fumarate is primarily indicated for the treatment of pulmonary multidrug-resistant tuberculosis. It is often used in combination therapy regimens alongside other antitubercular agents to enhance efficacy and reduce the risk of resistance development. Its approval by the Food and Drug Administration on December 28, 2012, marked a significant advancement in tuberculosis treatment options .

Bedaquiline's pharmacokinetics are significantly influenced by its interactions with cytochrome P450 enzymes, particularly CYP3A4. Co-administration with strong CYP3A4 inducers (e.g., rifampin) can reduce its efficacy by approximately 52%, while strong inhibitors (e.g., ketoconazole) may increase systemic exposure by 22% . Therefore, careful monitoring and management of drug interactions are essential during treatment.

Bedaquiline fumarate shares similarities with several other compounds used in the treatment of tuberculosis, particularly those within the diarylquinoline class or related quinolines. Here are some notable comparisons:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Bedaquiline | C32H31BrN2O2 | Inhibits ATP synthase | First new TB drug approved in 40 years |

| Delamanid | C25H24N4O4S | Inhibits mycolic acid biosynthesis | Focuses on cell wall synthesis |

| Clofazimine | C27H22Cl2N2O | Intercalates DNA | Also has anti-inflammatory properties |

| Pyrazinamide | C5H5N3O | Disrupts mycobacterial cell metabolism | Effective against dormant bacilli |

Bedaquiline's unique mechanism targeting ATP synthase distinguishes it from these compounds, which often target different pathways or structures within Mycobacterium tuberculosis. This specificity enhances its utility in treating resistant strains .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of multi-drug-resistant tuberculosis

MeSH Pharmacological Classification

ATC Code

Pictograms

Irritant;Environmental Hazard

Wikipedia

FDA Medication Guides

Bedaquiline Fumarate

TABLET;ORAL

JANSSEN THERAP

10/12/2023

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Ndjeka N, Schnippel K, Master I, Meintjes G, Maartens G, Romero R, Padanilam X, Enwerem M, Chotoo S, Singh N, Hughes J, Variava E, Ferreira H, Te Riele J, Ismail N, Mohr E, Bantubani N, Conradie F. High treatment success rate for multidrug-resistant and extensively drug-resistant tuberculosis using a bedaquiline-containing treatment regimen. Eur Respir J. 2018 Oct 25. pii: 1801528. doi: 10.1183/13993003.01528-2018. [Epub ahead of print] PubMed PMID: 30361246.

3: Lopez B, Siqueira de Oliveira R, Pinhata JMW, Chimara E, Pacheco Ascencio E, Puyén Guerra ZM, Wainmayer I, Simboli N, Del Granado M, Palomino JC, Ritacco V, Martin A. Bedaquiline and linezolid MIC distributions and epidemiological cut-off values for Mycobacterium tuberculosis in the Latin American region. J Antimicrob Chemother. 2018 Oct 25. doi: 10.1093/jac/dky414. [Epub ahead of print] PubMed PMID: 30358851.

4: Fan Q, Ming WK, Yip WY, You JHS. Cost-effectiveness of bedaquiline or delamanid plus background regimen for multidrug-resistant tuberculosis in a high-income intermediate burden city of China. Int J Infect Dis. 2018 Oct 17. pii: S1201-9712(18)34553-3. doi: 10.1016/j.ijid.2018.10.007. [Epub ahead of print] PubMed PMID: 30342251.

5: Richard M, Gutiérrez AV, Viljoen A, Rodriguez-Rincon D, Roquet-Baneres F, Blaise M, Everall I, Parkhill J, Floto RA, Kremer L. Mutations in the MAB_2299c TetR regulator confer cross-resistance to clofazimine and bedaquiline in Mycobacterium abscessus. Antimicrob Agents Chemother. 2018 Oct 15. pii: AAC.01316-18. doi: 10.1128/AAC.01316-18. [Epub ahead of print] PubMed PMID: 30323043.

6: Ismail N, Omar SV, Ismail NA, Peters RPH. Collated data of mutation frequencies and associated genetic variants of bedaquiline, clofazimine and linezolid resistance in Mycobacterium tuberculosis. Data Brief. 2018 Sep 24;20:1975-1983. doi: 10.1016/j.dib.2018.09.057. eCollection 2018 Oct. PubMed PMID: 30306102; PubMed Central PMCID: PMC6172430.

7: Chawla K, Martinez E, Kumar A, Shenoy VP, Sintchenko V. Whole-genome sequencing reveals genetic signature of bedaquiline resistance in a clinical isolate of Mycobacterium tuberculosis. J Glob Antimicrob Resist. 2018 Sep 21;15:103-104. doi: 10.1016/j.jgar.2018.09.006. [Epub ahead of print] PubMed PMID: 30248414.

8: Park S, Lee KM, Kim I, Mok J. The use of bedaquiline to treat patients with multidrug-resistant tuberculosis and end-stage renal disease: A case report. Int J Infect Dis. 2018 Nov;76:88-90. doi: 10.1016/j.ijid.2018.09.009. Epub 2018 Sep 19. PubMed PMID: 30244076.

9: Erratum: Delamanid, Bedaquiline, and Linezolid Minimum Inhibitory Concentration Distributions and Resistance-related Gene Mutations in Multidrug-resistant and Extensively Drug-resistant Tuberculosis in Korea. Ann Lab Med. 2019 Jan;39(1):113. doi: 10.3343/alm.2019.39.1.113. PubMed PMID: 30215242; PubMed Central PMCID: PMC6143465.

10: Rawal T, Patel S, Butani S. Chitosan nanoparticles as a promising approach for pulmonary delivery of bedaquiline. Eur J Pharm Sci. 2018 Nov 1;124:273-287. doi: 10.1016/j.ejps.2018.08.038. Epub 2018 Aug 31. PubMed PMID: 30176365.

11: Zhao Y, Fox T, Manning K, Stewart A, Tiffin N, Khomo N, Leslie J, Boulle A, Mudaly V, Kock Y, Meintjes G, Wasserman S. Improved treatment outcomes with bedaquiline when substituted for second-line injectable agents in multidrug resistant tuberculosis: a retrospective cohort study. Clin Infect Dis. 2018 Aug 24. doi: 10.1093/cid/ciy727. [Epub ahead of print] PubMed PMID: 30165431.

12: Ismail N, Omar SV, Ismail NA, Peters RPH. In vitro approaches for generation of Mycobacterium tuberculosis mutants resistant to bedaquiline, clofazimine or linezolid and identification of associated genetic variants. J Microbiol Methods. 2018 Oct;153:1-9. doi: 10.1016/j.mimet.2018.08.011. Epub 2018 Aug 28. PubMed PMID: 30165087.

13: Borisov SE, D'Ambrosio L, Centis R, Tiberi S, Dheda K, Alffenaar JW, Amale R, Belilowski E, Bruchfeld J, Canneto B, Denholm J, Duarte R, Esmail A, Filippov A, Davies Forsman L, Gaga M, Ganatra S, Igorevna GA, Lazaro Mastrapa B, Manfrin V, Manga S, Maryandyshev A, Massard G, González Montaner P, Mullerpattan J, Palmero DJ, Pontarelli A, Papavasileiou A, Pontali E, Romero Leyet R, Spanevello A, Udwadia ZF, Viggiani P, Visca D, Sotgiu G, Migliori GB. Outcomes of patients with drug-resistant-tuberculosis treated with bedaquiline-containing regimens and undergoing adjunctive surgery. J Infect. 2018 Aug 7. pii: S0163-4453(18)30246-9. doi: 10.1016/j.jinf.2018.08.003. [Epub ahead of print] PubMed PMID: 30096332.

14: Ionescu AM, Mpobela Agnarson A, Kambili C, Metz L, Kfoury J, Wang S, Williams A, Singh V, Thomas A. Bedaquiline- versus injectable-containing drug-resistant tuberculosis regimens: a cost-effectiveness analysis. Expert Rev Pharmacoecon Outcomes Res. 2018 Dec;18(6):677-689. doi: 10.1080/14737167.2018.1507821. Epub 2018 Aug 23. PubMed PMID: 30073886.

15: Martinez E, Hennessy D, Jelfs P, Crighton T, Chen SC, Sintchenko V. Mutations associated with in vitro resistance to bedaquiline in Mycobacterium tuberculosis isolates in Australia. Tuberculosis (Edinb). 2018 Jul;111:31-34. doi: 10.1016/j.tube.2018.04.007. Epub 2018 Apr 25. PubMed PMID: 30029911.

16: Yang JS, Kim KJ, Choi H, Lee SH. Delamanid, Bedaquiline, and Linezolid Minimum Inhibitory Concentration Distributions and Resistance-related Gene Mutations in Multidrug-resistant and Extensively Drug-resistant Tuberculosis in Korea. Ann Lab Med. 2018 Nov;38(6):563-568. doi: 10.3343/alm.2018.38.6.563. Erratum in: Ann Lab Med. 2019 Jan;39(1):113. PubMed PMID: 30027700; PubMed Central PMCID: PMC6056398.

17: Reuter A, Furin J. Bedaquiline use in South Africa reveals a lifesaving policy in action. Lancet Respir Med. 2018 Sep;6(9):653-655. doi: 10.1016/S2213-2600(18)30280-7. Epub 2018 Jul 11. PubMed PMID: 30001995.

18: Schnippel K, Ndjeka N, Maartens G, Meintjes G, Master I, Ismail N, Hughes J, Ferreira H, Padanilam X, Romero R, Te Riele J, Conradie F. Effect of bedaquiline on mortality in South African patients with drug-resistant tuberculosis: a retrospective cohort study. Lancet Respir Med. 2018 Sep;6(9):699-706. doi: 10.1016/S2213-2600(18)30235-2. Epub 2018 Jul 11. PubMed PMID: 30001994.

19: Schnippel K, Firnhaber C, Page-Shipp L, Sinanovic E. Impact of adverse drug reactions on the incremental cost-effectiveness of bedaquiline for drug-resistant tuberculosis. Int J Tuberc Lung Dis. 2018 Aug 1;22(8):918-925. doi: 10.5588/ijtld.17.0869. PubMed PMID: 29991402.

20: Bastard M, Guglielmetti L, Huerga H, Hayrapetyan A, Khachatryan N, Yegiazaryan L, Faqirzai J, Hovhannisyan L, Varaine F, Hewison C. Bedaquiline and Repurposed Drugs for Fluoroquinolone-Resistant Multidrug-Resistant Tuberculosis: How Much Better Are They? Am J Respir Crit Care Med. 2018 Nov 1;198(9):1228-1231. doi: 10.1164/rccm.201801-0019LE. PubMed PMID: 29969054.